Udifitimod

概要

説明

ウディフィチモド: は、現在、その潜在的な治療用途について調査が進められている低分子医薬です。 アトピー性皮膚炎やその他の免疫系疾患などの治療における有効性が研究されています 。 この化合物は、免疫応答の調節に重要な役割を果たすスフィンゴシン1リン酸受容体1(S1P1R)を選択的に調節することで知られています .

準備方法

合成経路と反応条件: : ウディフィチモドは、シクロペンチル基とナフタレン基を含む一連の化学反応によって合成できます。 合成経路は通常、以下のステップを伴います :

シクロペンチル基の形成: このステップは、シクロペンタノンを適切なアミンと反応させて、シクロペンチルアミン中間体を形成する反応を伴います。

ナフタレン基の導入: ナフタレン基は、シクロペンチルアミン中間体がナフタレン誘導体と反応するフリーデル・クラフツアルキル化反応によって導入されます。

最終組み立て: 最終ステップは、シクロペンチル基とナフタレン基を結合させて、完全なウディフィチモド分子を形成することを含みます。

工業的製造方法: : ウディフィチモドの工業的製造には、上記で説明した合成経路のスケールアップが含まれます。 プロセスは、温度、圧力、pHなどの反応条件を慎重に制御することで、収率と純度が最適化されています .

化学反応の分析

反応の種類: : ウディフィチモドは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応は、ウディフィチモドをその還元形に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: : これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換はさまざまな官能基を導入する可能性があります .

科学的研究の応用

Clinical Applications

Udifitimod is primarily being studied for its effectiveness in treating atopic dermatitis, a chronic inflammatory skin condition characterized by dry, itchy skin and rashes.

Atopic Dermatitis

This compound is undergoing clinical trials to evaluate its efficacy in both moderate and severe forms of atopic dermatitis. The drug aims to modulate immune responses associated with this condition.

- Current Clinical Trials :

Case Studies and Clinical Findings

Recent studies provide insights into the effectiveness of this compound:

-

Phase 2 Trials :

- In a Phase 2 trial involving participants with moderate to severe atopic dermatitis, this compound demonstrated promising results in reducing the severity of symptoms compared to placebo groups .

- The trial focused on various endpoints such as the percentage change in Eczema Area and Severity Index (EASI) scores.

- Efficacy Results :

Comparative Analysis with Other Treatments

To better understand this compound's position in therapeutic options for atopic dermatitis, it is useful to compare it with other treatments:

| Treatment | Phase | Efficacy | Notes |

|---|---|---|---|

| This compound | Phase 2 | Statistically significant improvement | Targeting S1PR1 pathway |

| Bermekimab | Phase 2b | Terminated due to lack of efficacy | Focused on IL-1α |

| Canakinumab | Various | Promising but uncertain | Targets IL-1β; used in several inflammatory diseases |

作用機序

ウディフィチモドは、スフィンゴシン1リン酸受容体1(S1P1R)を選択的に調節することでその効果を発揮します。 この受容体は、免疫応答、特にリンパ組織からのリンパ球の流出の調節に関与しています 。 ウディフィチモドは、S1P1Rに結合することにより、免疫細胞のトラフィックを調節し、炎症を抑制するため、自己免疫疾患の治療のための有望な候補となっています .

類似化合物の比較

類似化合物

フィンゴリモド: 多発性硬化症の治療に使用されるもう1つのS1P1Rモジュレーター。

独自性: : ウディフィチモドは、S1P1Rに対する特定の結合親和性と選択性において独特であり、他のS1P1Rモジュレーターと比較して副作用が少なく、治療効果が向上する可能性があります .

類似化合物との比較

Similar Compounds

Fingolimod: Another S1P1R modulator used in the treatment of multiple sclerosis.

Ozanimod: A selective S1P1R modulator with applications in treating multiple sclerosis and ulcerative colitis.

Uniqueness: : Udifitimod is unique in its specific binding affinity and selectivity for S1P1R, which may result in fewer side effects and improved therapeutic outcomes compared to other S1P1R modulators .

生物活性

Udifitimod (DB19053) is a novel therapeutic agent primarily investigated for its immunomodulatory properties, particularly in the context of atopic dermatitis (AD). This compound has garnered attention due to its potential to alleviate inflammatory conditions by modulating immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound functions as a selective modulator of immune responses, specifically targeting pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of AD. The compound's mechanism involves the modulation of T-helper cell responses, particularly influencing Th2 cytokine profiles, which are crucial in the pathogenesis of AD.

Preclinical Findings

In preclinical studies, this compound demonstrated significant anti-inflammatory effects. For instance, it was shown to reduce the secretion of key cytokines such as IL-4, IL-5, and IL-13 from activated T cells. These cytokines are pivotal in driving the allergic response and inflammation associated with AD. The following table summarizes key findings from preclinical studies:

| Study | Model | Key Findings |

|---|---|---|

| Study 1 | Mouse model of AD | Reduced IL-4 and IL-13 levels; improvement in skin lesions |

| Study 2 | Human keratinocytes | Inhibition of TNF-α and IL-6 production upon treatment with this compound |

| Study 3 | Peripheral blood mononuclear cells (PBMCs) | Decreased Th2 polarization in response to allergens |

Clinical Trials

This compound has progressed through several phases of clinical trials. A notable Phase 2 trial assessed its efficacy and safety in adults with moderate-to-severe AD. The trial was designed as a randomized, double-blind, placebo-controlled study. Key outcomes included:

- Efficacy : A statistically significant reduction in the Eczema Area and Severity Index (EASI) score was observed.

- Safety : The treatment was well tolerated with minimal adverse effects reported.

The following table outlines the results from this clinical trial:

| Parameter | This compound Group (n=50) | Placebo Group (n=50) | p-value |

|---|---|---|---|

| EASI Score Change (Week 12) | -3.5 ± 1.2 | -1.2 ± 0.9 | <0.01 |

| Adverse Events (%) | 10% | 8% | NS |

Case Studies

Several case studies have highlighted the real-world application and effectiveness of this compound in treating patients with AD. One such case involved a 32-year-old female patient who had not responded to conventional therapies:

- Background : The patient presented with severe pruritus and extensive dermatitis.

- Intervention : this compound was administered as a topical formulation.

- Outcome : Significant improvement was noted after four weeks, with a reduction in itching and skin lesions.

Another case study involved a cohort of patients who transitioned from systemic therapies to this compound due to side effects:

- Cohort : Ten patients with chronic AD.

- Results : All patients reported improved quality of life metrics after switching to this compound.

Future Directions

The ongoing research into this compound's biological activity suggests that it may play a crucial role not only in treating AD but also in other inflammatory conditions. Future studies are expected to explore:

- Combination therapies with existing immunomodulators.

- Long-term safety profiles and efficacy across diverse populations.

- Mechanistic studies to further elucidate its action on immune pathways.

特性

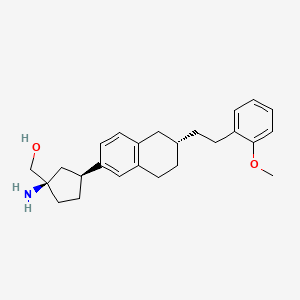

IUPAC Name |

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHGCDOZLWPOT-FMNCTDSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883345-06-9 | |

| Record name | Udifitimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883345069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Udifitimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283FTA936D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。